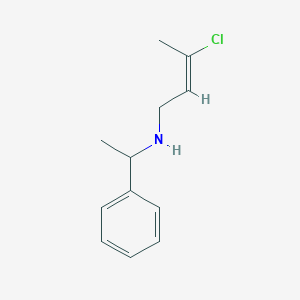
(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine, AldrichCPR is an organic compound with a unique structure that combines a chloro-substituted butenyl group with a phenyl-ethyl amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine typically involves the reaction of 3-chloro-2-buten-1-ol with 1-phenyl-ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3-chloro-but-2-enyl)-(1-phenyl-methyl)-amine: Similar structure but with a methyl group instead of an ethyl group.
(3-chloro-but-2-enyl)-(1-phenyl-propyl)-amine: Similar structure but with a propyl group instead of an ethyl group.
(3-chloro-but-2-enyl)-(1-phenyl-butyl)-amine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of (3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s reactivity and versatility make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12/h3-8,11,14H,9H2,1-2H3/b10-8+ |
Clave InChI |
KLLJRHWVXBUIJY-CSKARUKUSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)NC/C=C(\C)/Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NCC=C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















